4,5-Dichloro-2-methylbenzenesulfonyl chloride
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Overview
Description
4,5-Dichloro-2-methylbenzenesulfonyl chloride is an organic compound with the molecular formula C7H5Cl3O2S and a molecular weight of 259.54 g/mol . This compound is a derivative of benzenesulfonyl chloride, characterized by the presence of two chlorine atoms and a methyl group on the benzene ring. It is primarily used in chemical research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methylbenzenesulfonyl chloride typically involves the chlorination of 2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Sulfonamides, sulfonate esters, and sulfonate thioesters.
Reduction: Sulfonamides and sulfonic acids.
Oxidation: Sulfonic acid derivatives.
Scientific Research Applications
4,5-Dichloro-2-methylbenzenesulfonyl chloride is widely used in scientific research due to its reactivity and ability to form various derivatives. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules, facilitating further functionalization.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and therapeutic agents, particularly in the synthesis of sulfonamide-based antibiotics.
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylbenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzenesulfonyl chloride: Lacks the chlorine substituents, making it less reactive in certain substitution reactions.
4-Chloro-2-methylbenzenesulfonyl chloride: Contains only one chlorine substituent, resulting in different reactivity and selectivity.
5-Chloro-2-methylbenzenesulfonyl chloride: Similar to 4-chloro-2-methylbenzenesulfonyl chloride but with the chlorine substituent at a different position.
Uniqueness
4,5-Dichloro-2-methylbenzenesulfonyl chloride is unique due to the presence of two chlorine atoms at specific positions on the benzene ring. This structural feature enhances its reactivity and allows for selective functionalization in organic synthesis. The compound’s versatility and reactivity make it a valuable reagent in various scientific and industrial applications .
Properties
IUPAC Name |
4,5-dichloro-2-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZBDEJHZYVWRM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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